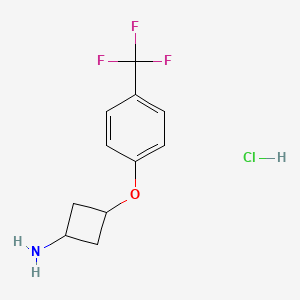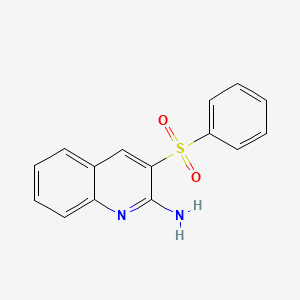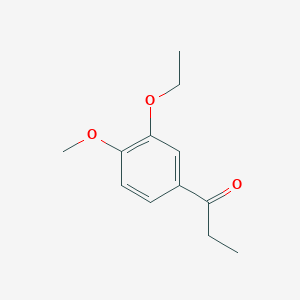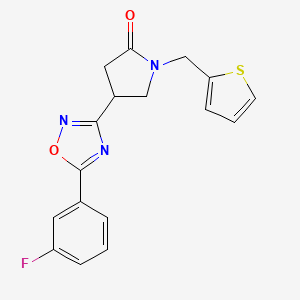
1-(Iodomethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)cyclobutan-1-ol is a chemical compound with the CAS Number: 2148025-72-1 . It has a molecular weight of 212.03 and its IUPAC name is 1-(iodomethyl)cyclobutan-1-ol .
Molecular Structure Analysis
The InChI code for 1-(Iodomethyl)cyclobutan-1-ol is 1S/C5H9IO/c6-4-5(7)2-1-3-5/h7H,1-4H2 . This indicates that the molecule contains 5 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
1-(Iodomethyl)cyclobutan-1-ol has a molecular weight of 212.03 . Unfortunately, there is no further information available on its physical and chemical properties.Applications De Recherche Scientifique
Photoreaction Studies
Research on cyclobutane dimers, like those derived from thymine, showcases the ultrafast photoreaction capabilities of such structures. The study by Schreier et al. (2007) used femtosecond time-resolved infrared spectroscopy to observe the formation of cyclobutane dimers in DNA, highlighting the rapid and efficient photochemical reactions facilitated by cyclobutane derivatives Schreier et al., 2007.
Organic Synthesis and Ring-Closing Effects
The gem-dimethyl effect, explored by Ringer and Magers (2007), illustrates the influence of substituents like 1-(Iodomethyl)cyclobutan-1-ol in accelerating cyclization reactions. This effect is pivotal in organic synthesis, especially in the formation of rings and complex molecules, demonstrating the utility of cyclobutane derivatives in synthetic chemistry Ringer & Magers, 2007.
Electrochemical Reduction Studies
The electrochemical behavior of cyclobutane derivatives was examined by Pritts and Peters (1995), who explored the reduction of 1,4-dihalobutanes to produce various products, including cyclobutane. This study provides insight into the electrochemical properties and potential applications of cyclobutane derivatives in synthesizing different hydrocarbons and understanding their reactivity Pritts & Peters, 1995.
Biological and Antimicrobial Activities
Dembitsky (2007) reviewed the biological activities of cyclobutane-containing alkaloids, indicating the significance of cyclobutane derivatives in natural products chemistry. These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties, underscoring the importance of cyclobutane derivatives in pharmaceutical and medicinal research Dembitsky, 2007.
Cyclobutane in DNA Repair Mechanisms
The role of cyclobutane pyrimidine dimers in DNA repair mechanisms was detailed by Sancar (1994), who described the process of photoreactivation by DNA photolyase. This enzyme uses visible light energy to break the cyclobutane ring, highlighting the biological significance of cyclobutane derivatives in protecting against UV-induced DNA damage Sancar, 1994.
Propriétés
IUPAC Name |
1-(iodomethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-4-5(7)2-1-3-5/h7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHBRCUATRHNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CI)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)cyclobutan-1-ol | |
CAS RN |
2148025-72-1 |
Source


|
| Record name | 1-(iodomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B2990451.png)


![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2990456.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)



![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)
